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Compound of Interest

Compound Name: Xmd8-92

Cat. No.: B611855 Get Quote

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xmd8-92

Introduction
Xmd8-92 is a synthetically developed small molecule that has garnered significant interest

within the scientific community for its potent and selective inhibitory action. Initially identified as

a powerful inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP

kinase 1 (BMK1), further research has revealed its dual-inhibitory role, also targeting the

Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This dual activity

makes Xmd8-92 a valuable chemical probe for investigating complex signaling pathways and a

potential therapeutic agent in oncology.

This guide provides a comprehensive overview of Xmd8-92, detailing its chemical structure,

pharmacological data, mechanism of action through various signaling pathways, and key

experimental protocols for its use in a research setting.

Chemical Structure and Properties
Xmd8-92 is a complex heterocyclic molecule belonging to the pyrimido[4,5-b][1]

[2]benzodiazepine class. Its formal chemical name is 2-[2-ethoxy-4-(4-hydroxypiperidin-1-

yl)anilino]-5,11-dimethylpyrimido[4,5-b][1][2]benzodiazepin-6-one[3]. The molecule's structure

facilitates its entry into the ATP-binding pocket of target kinases.
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Canonical SMILES:

CCOc(cc(cc1)N(CC2)CCC2O)c1Nc(nc1)nc(N(C)c2c3cccc2)c1N(C)C3=O[3]

Physicochemical Properties

The key physicochemical properties of Xmd8-92 are summarized in the table below. Solubility

is a critical factor for experimental design, with high solubility in dimethyl sulfoxide (DMSO) and

poor solubility in aqueous solutions and ethanol[3].

Property Value Reference

Molecular Formula C26H30N6O3 [3]

Molecular Weight 474.57 g/mol [3]

CAS Number 1234480-50-2 [1][3]

Solubility
- Insoluble in H2O and EtOH-

≥23.75 mg/mL in DMSO
[3]

Pharmacological Data
Xmd8-92 exhibits high affinity for a select group of kinases and bromodomains. The following

tables present quantitative data on its binding affinity, inhibitory concentrations, and

pharmacokinetic properties in preclinical models.

Table 1: Binding Affinity (Kd) of Xmd8-92 for Target Proteins
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Target Protein
Dissociation
Constant (Kd)

Assay Type Reference

ERK5 (BMK1) 80 nM
Cell-free ATP-binding

displacement
[1][2][4]

BRD4(1) 170 - 190 nM Cell-free assay [1][4]

DCAMKL2 190 nM
Cell-free ATP-binding

displacement
[2][4]

PLK4 600 nM
Cell-free ATP-binding

displacement
[2][4]

TNK1 890 nM
Cell-free ATP-binding

displacement
[2][4]

Table 2: Inhibitory Concentration (IC50) of Xmd8-92

Target/Process IC50 Cell Line/System Reference

EGF-induced BMK1

Autophosphorylation
0.24 µM Human HeLa cells [1][3]

BMK1 (in-cell) 1.5 µM
KiNativ (HeLa cell

lysates)
[2]

TNK1 (off-target) 10 µM
KiNativ (HeLa cell

lysates)
[2][5]

ACK1 (TNK2) (off-

target)
18 µM

KiNativ (HeLa cell

lysates)
[2][5]

Table 3: Pharmacokinetic Parameters of Xmd8-92 in Sprague-Dawley Rats
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Parameter Value Dosing Reference

Half-life (t1/2) 2.0 hours
Single intravenous or

oral dose
[2]

Clearance 26 mL/min/kg
Single intravenous or

oral dose
[2]

Volume of Distribution

(Vd)
3.4 L/kg

Single intravenous or

oral dose
[2]

Oral Bioavailability 69%
Single intravenous or

oral dose
[2]

Signaling Pathways and Mechanism of Action
The anti-proliferative and anti-tumor effects of Xmd8-92 are primarily attributed to its inhibition

of the ERK5 and DCLK1 signaling pathways. The specific downstream effects can be context-

dependent, varying by cancer type.

The ERK5/PML/p21 Tumor Suppressor Axis
In many cancer cells, such as lung and cervical cancer, Xmd8-92 functions by inhibiting ERK5,

which in turn unleashes the tumor suppressor activity of the promyelocytic leukemia protein

(PML). Activated ERK5 normally phosphorylates and inactivates PML. By blocking ERK5,

Xmd8-92 allows PML to activate its downstream target, the cyclin-dependent kinase inhibitor

p21, leading to cell cycle arrest and a halt in proliferation[2].
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Caption: Xmd8-92 inhibits the ERK5 pathway, leading to p21 activation.

The DCLK1-Dependent Pathway in Pancreatic Cancer
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In pancreatic ductal adenocarcinoma (PDAC), Xmd8-92's anti-tumor effects are mediated

through the inhibition of Doublecortin-like kinase 1 (DCLK1)[6]. This inhibition leads to the

upregulation of several tumor-suppressive microRNAs (including let-7a and miR-200 family

members). These miRNAs, in turn, suppress a host of oncogenic targets responsible for

proliferation (c-MYC, KRAS), epithelial-mesenchymal transition (EMT) (ZEB1, SNAIL), and

pluripotency (OCT4, SOX2, NANOG). Notably, in this cellular context, the p21 and p53

pathways were not significantly affected, highlighting a distinct mechanism of action[3][6].
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Caption: Xmd8-92 inhibits DCLK1, upregulating tumor suppressor miRNAs.

Experimental Protocols
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Preparation of Stock and Working Solutions
For In Vitro Use: Prepare a high-concentration stock solution (e.g., 20-80 mg/mL) by

dissolving Xmd8-92 in fresh, anhydrous DMSO[1]. Store this stock solution at -20°C for

several months[3]. For cell-based assays, dilute the stock solution to the final desired

concentration in cell culture medium. Note that moisture-absorbing DMSO can reduce

solubility[1].

For In Vivo Use (IP Injection): A common formulation involves a three-part solvent system.

For a 1 mL working solution, add 50 µL of a 26.4 mg/mL DMSO stock solution to 400 µL of

PEG300 and mix until clear. Add 50 µL of Tween80, mix again, and finally add 500 µL of

sterile ddH2O. This solution should be prepared fresh before use[1].

Cellular Assay for ERK5 (BMK1) Inhibition
This protocol assesses the ability of Xmd8-92 to block growth factor-induced kinase activation

in cells.

Cell Culture: Plate human HeLa cells and allow them to adhere.

Serum Starvation: Culture the cells in serum-free medium overnight to reduce basal kinase

activity.

Inhibitor Treatment: Treat the cells with Xmd8-92 (e.g., 1-5 µM) or a vehicle control (DMSO)

for 1 hour.

Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for approximately 15-20

minutes to activate the ERK5 pathway.

Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of ERK5.

Activated, phosphorylated ERK5 exhibits a mobility shift (retardation) on SDS-PAGE, which

can be visualized by Western blot using an anti-BMK1 antibody[2].

In Vitro Kinase Assay
This assay directly measures the enzymatic activity of ERK5 in the presence of the inhibitor.
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Protein Source: Co-transfect HEK293 cells with expression plasmids for an activating

upstream kinase (MEK5D) and BMK1.

Immunoprecipitation: After 48 hours, lyse the cells and immunoprecipitate the activated

BMK1 protein using a specific antibody.

Kinase Reaction: Perform the kinase reaction in a buffer containing the immunoprecipitated

BMK1, a suitable substrate (e.g., myelin basic protein), and ATP. Include varying

concentrations of Xmd8-92 in the reaction mix.

Activity Measurement: Quantify the remaining ATP after the reaction using a luminescent

assay platform, such as the Kinase-Glo® assay. The light output is inversely proportional to

kinase activity[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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